IXA6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

IXA6 es un compuesto novedoso conocido por su función como activador de la vía de señalización de la enzima 1 que requiere inositol (IRE1) y la proteína 1 de unión a la caja X (XBP1s). Este compuesto ha mostrado una actividad vasoprotectora potencial y se está estudiando para sus aplicaciones en enfermedades neurodegenerativas como la enfermedad de Parkinson y la enfermedad de Alzheimer .

Mecanismo De Acción

IXA6 ejerce sus efectos activando selectivamente la vía de señalización IRE1-XBP1s. Esta activación conduce a la inducción de la actividad de la RNasa IRE1, que a su vez activa la respuesta transcripcional de XBP1s . El mecanismo de acción del compuesto involucra la remodelación de la proteostasis del RE, que es crucial para mantener la homeostasis celular y prevenir la acumulación de proteínas mal plegadas .

Análisis Bioquímico

Biochemical Properties

IXA6 plays a significant role in biochemical reactions, particularly in the activation of IRE1-XBP1s signaling . It interacts with the IRE1 enzyme, inducing its RNase activity . This interaction is crucial for the activation of the XBP1s transcriptional response .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by activating the IRE1-XBP1s signaling pathway . This activation leads to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the IRE1 enzyme, which activates the enzyme’s RNase activity . This activation leads to changes in gene expression, particularly the activation of the XBP1s transcriptional response .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function . It maintains its stability and does not degrade over time . Its effects on cellular function, particularly the activation of the IRE1-XBP1s signaling pathway, are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the IRE1-XBP1s signaling pathway . It interacts with the IRE1 enzyme, which is a key player in this pathway . The effects of this compound on metabolic flux or metabolite levels are not currently known.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de IXA6 implica la preparación de una solución madre disolviendo 2 mg del compuesto en 50 μL de dimetilsulfóxido (DMSO), lo que da como resultado una concentración de solución madre de 40 mg/mL . El compuesto se activa selectivamente a través de la señalización IRE1-XBP1s, que involucra condiciones de reacción específicas como tiempos de incubación de 4 o 18 horas a una concentración de 10 μM .

Métodos de producción industrial

Los métodos de producción industrial para this compound no están ampliamente documentados. el compuesto está disponible para fines de investigación y generalmente se sintetiza en entornos de laboratorio controlados para garantizar una alta pureza y consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones

IXA6 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: this compound también puede sufrir reacciones de reducción, que pueden alterar su estructura química y sus propiedades.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen dimetilsulfóxido (DMSO) y otros solventes que facilitan la activación de la señalización IRE1-XBP1s . Las condiciones de reacción generalmente involucran concentraciones específicas y tiempos de incubación para lograr las transformaciones químicas deseadas.

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran this compound dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la activación de la señalización IRE1-XBP1s puede conducir a la formación de varios factores de proteostasis y otros compuestos relacionados .

Aplicaciones Científicas De Investigación

IXA6 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

Compuestos similares

IRE1α kinasa-IN-8: Un potente inhibidor de IRE-1α, utilizado en investigaciones relacionadas con enfermedades vinculadas a la respuesta de proteínas desplegadas.

KIRA6: Un inhibidor eficaz de la kinasa de la RNasa IRE1α, conocido por desencadenar respuestas apoptóticas.

Singularidad de IXA6

This compound es único en su capacidad de activar selectivamente la vía de señalización IRE1-XBP1s sin activar otras vías de señalización de respuesta al estrés celular . Esta activación selectiva hace que this compound sea una herramienta valiosa para estudiar la proteostasis del RE y sus implicaciones en diversas enfermedades .

Propiedades

IUPAC Name |

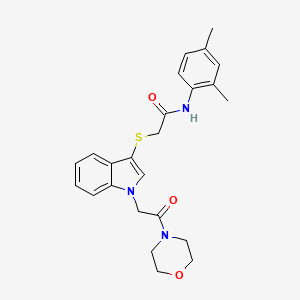

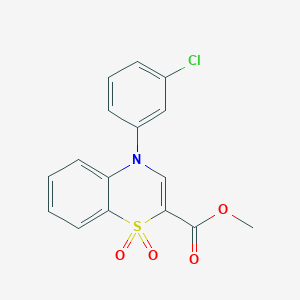

N-[(4-chlorophenyl)methyl]-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O3S/c23-19-9-7-17(8-10-19)15-25(30(28,29)20-5-3-12-24-14-20)16-22(27)26-13-11-18-4-1-2-6-21(18)26/h1-10,12,14H,11,13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLQYLVXKDCKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2922544.png)

![N'-[(3-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2922547.png)

![[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B2922548.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2922552.png)

![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2922555.png)

![N-(2,4-dimethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2922558.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2922560.png)

![N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide](/img/structure/B2922561.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]furan-3-carboxamide](/img/structure/B2922564.png)